molecular formula C12H3Cl7 B1582232 2,3,3',4,4',5,6-Heptachlorobiphenyl CAS No. 41411-64-7

2,3,3',4,4',5,6-Heptachlorobiphenyl

Cat. No.: B1582232
CAS No.: 41411-64-7
M. Wt: 395.3 g/mol
InChI Key: TYEDCFVCFDKSBK-UHFFFAOYSA-N
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Description

2,3,3’,4,4’,5,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) found in air, soil, mammals, and marine animals . It is one of 209 PCBs, which are synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl .


Synthesis Analysis

The synthesis of 2,3,3’,4,4’,5,6-Heptachlorobiphenyl involves 2,3,4,6-Tetrachlorophenylamine and 1,2,3-Trichlorobenzene . PCBs were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .


Molecular Structure Analysis

The molecular formula of 2,3,3’,4,4’,5,6-Heptachlorobiphenyl is C12H3Cl7 . The average molecular mass is 395.323 g/mol . The structure can be represented by the SMILES notation: ClC1=CC=C(C=C1Cl)C1=C(Cl)C(Cl)=C(Cl)C(Cl)=C1Cl .


Physical and Chemical Properties Analysis

2,3,3’,4,4’,5,6-Heptachlorobiphenyl is a solid substance . It has a melting point of 117.5°C and a boiling point of 479.43°C (rough estimate) . Its density is estimated to be 1.6580 and its refractive index is estimated to be 1.6330 .

Scientific Research Applications

Chemical Numbering and Identification

The chemical designation of chlorobiphenyls, including 2,3,3',4,4',5,6-heptachlorobiphenyl, can be simplified using a hexadecimal (Hex) numbering system. This system, proposed by Zitko (1983), provides a concise way to represent the complex structure of chlorobiphenyls, including heptachlorobiphenyls, which is essential for scientific communication and research (Zitko, 1983).

Solubility in Supercritical Fluids

The solubility of this compound, among other polychlorinated biphenyl (PCB) congeners, in supercritical fluids like carbon dioxide has been studied. Anitescu and Tavlarides (1999) found that modifying supercritical carbon dioxide with n-butane and methanol increases the solubility of PCB congeners, including heptachlorobiphenyl. This research is significant for understanding the environmental behavior and potential remediation strategies for PCBs (Anitescu & Tavlarides, 1999).

Atmospheric Fate and Reactivity

The reactivity of this compound with hydroxyl radicals in the atmosphere is a critical aspect of its environmental impact. Yang et al. (2016) used a quantitative structure-activity relationship (QSAR) model and density functional theory (DFT) to study this interaction. They concluded that polarizability plays a significant role in determining the reactivity of PCBs, including heptachlorobiphenyl, with atmospheric hydroxyl radicals (Yang et al., 2016).

Toxicity and Molecular Descriptors

The toxicity of heptachlorobiphenyl and similar PCB compounds has been correlated with various molecular descriptors. Eddy (2020) established a model relating the toxicity of PCBs to quantum chemical and topological descriptors. This research aids in predicting the toxicity of PCBs, including this compound, based on their molecular structure (Eddy, 2020).

Environmental and Occupational Exposure

Understanding the environmental and occupational exposure to PCBs, including heptachlorobiphenyl, is crucial for assessing their risk. Sjödin et al. (1999) investigated the exposure of Swedish workers to various PCB congeners, finding significant concentrations in certain occupational settings. This study highlights the importance of monitoring and controlling PCB exposure in the workplace (Sjödin et al., 1999).

Dechlorination and Remediation

Dechlorination processes are vital for the remediation of PCB-contaminated environments. He et al. (2008) studied the catalytic dechlorination of this compound in soil using a Pd/Fe bimetallic system. Their findings suggest that specific conditions, such as Pd loading and pH, can significantly enhance the dechlorination efficiency, providing insights into remediation strategies (He et al., 2008).

Safety and Hazards

2,3,3’,4,4’,5,6-Heptachlorobiphenyl is considered hazardous. It is extremely flammable and may be fatal if swallowed and enters airways . It can cause skin irritation and may cause drowsiness or dizziness . It is also very toxic to aquatic life .

Biochemical Analysis

Biochemical Properties

2,3,3’,4,4’,5,6-Heptachlorobiphenyl plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction leads to the metabolism of the compound, which can result in the formation of reactive intermediates that may cause cellular damage. The compound’s interaction with these enzymes highlights its potential to disrupt normal biochemical processes and contribute to toxicity.

Cellular Effects

2,3,3’,4,4’,5,6-Heptachlorobiphenyl affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can induce oxidative stress and apoptosis in cells, leading to cell death. Additionally, it can disrupt normal cellular functions by interfering with the activity of key enzymes and proteins involved in maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of 2,3,3’,4,4’,5,6-Heptachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, leading to the activation of downstream signaling pathways. This activation results in the induction of phase I and II metabolizing enzymes, which can further metabolize the compound into reactive intermediates. These intermediates can cause DNA damage, oxidative stress, and other toxic effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,4,4’,5,6-Heptachlorobiphenyl can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2,3,3’,4,4’,5,6-Heptachlorobiphenyl can persist in the environment and within biological systems, leading to prolonged exposure and potential chronic toxicity. The compound’s ability to bioaccumulate further exacerbates its long-term effects, as it can remain in tissues and continue to exert toxic effects over extended periods.

Dosage Effects in Animal Models

The effects of 2,3,3’,4,4’,5,6-Heptachlorobiphenyl vary with different dosages in animal models. At low doses, the compound may cause subtle biochemical and cellular changes, while at high doses, it can induce significant toxic or adverse effects . Threshold effects have been observed, where certain doses lead to a marked increase in toxicity. High doses of 2,3,3’,4,4’,5,6-Heptachlorobiphenyl can result in severe oxidative stress, liver damage, and other systemic effects in animal models.

Metabolic Pathways

2,3,3’,4,4’,5,6-Heptachlorobiphenyl is involved in several metabolic pathways, including dechlorination, hydroxylation, and ring-opening pathways . These metabolic processes are mediated by enzymes such as cytochrome P450s, which play a crucial role in the biotransformation of the compound. The metabolism of 2,3,3’,4,4’,5,6-Heptachlorobiphenyl can lead to the formation of less chlorinated biphenyls and chlorobenzoic acids, which may have different toxicological profiles compared to the parent compound.

Transport and Distribution

The transport and distribution of 2,3,3’,4,4’,5,6-Heptachlorobiphenyl within cells and tissues involve interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific tissues, such as adipose tissue. The lipophilic nature of 2,3,3’,4,4’,5,6-Heptachlorobiphenyl allows it to persist in fatty tissues, leading to long-term storage and potential release into the bloodstream over time.

Subcellular Localization

The subcellular localization of 2,3,3’,4,4’,5,6-Heptachlorobiphenyl can influence its activity and function . The compound can localize to various cellular compartments, including the endoplasmic reticulum, mitochondria, and nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The presence of 2,3,3’,4,4’,5,6-Heptachlorobiphenyl in these compartments can disrupt normal cellular functions, such as protein synthesis, energy production, and gene expression.

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-5-2-1-4(3-6(5)14)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEDCFVCFDKSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074151
Record name 2,3,3',4,4',5,6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41411-64-7
Record name 2,3,3',4,4',5,6-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,4',5,6-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4',5,6-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M03P5STJ2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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